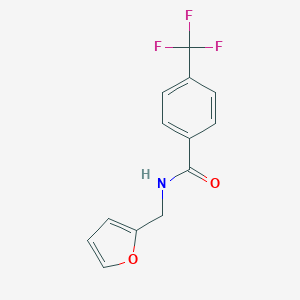
N-(3-(Trifluorométhyl)phényl)acétamide
Vue d'ensemble
Description
“N-(3-(Trifluoromethyl)phenyl)acetamide” is a compound with the molecular formula C9H8F3NO. It is also known by other names such as m-Acetotoluidide, α,α,α-trifluoro-, α,α,α-Trifluoro-m-acetotoluidide, and 3-(Trifluoromethyl)acetanilide . It appears as white to off-white crystals or crystalline powder .
Synthesis Analysis
The synthesis of “N-(3-(Trifluoromethyl)phenyl)acetamide” involves several steps. One method starts with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface . Another method involves the reaction of m-aminobenzotrifluoride with acetic anhydride in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “N-(3-(Trifluoromethyl)phenyl)acetamide” includes 14 heavy atoms, 6 of which are aromatic . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The structure is characterized by a topological polar surface area of 29.1 Ų .Chemical Reactions Analysis
“N-(3-(Trifluoromethyl)phenyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the preparation of N,N-diethyl [(α,α,α-triuoro-m-tolyl)]acetamide .Physical And Chemical Properties Analysis
“N-(3-(Trifluoromethyl)phenyl)acetamide” has a molecular weight of 203.16 . It has a density of 1.302g/cm3, a melting point of 104.5 °C, and a boiling point of 185-187.5 °C . The compound is soluble, with a solubility of 0.299 mg/ml .Applications De Recherche Scientifique
- Résultats de la recherche: Les nouveaux dérivés de ce composé inhibent la croissance des bactéries Gram-positives résistantes aux antibiotiques. Ils empêchent également le développement de biofilms par le Staphylococcus aureus résistant à la méthicilline (SARM) et l'Enterococcus faecalis. Ces composés éradiquent efficacement les biofilms préformés et surpassent l'antibiotique de contrôle, la vancomycine .
Activité antimicrobienne
Protection des cultures
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIPNANLYHXYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188595 | |
| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351-36-0 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 351-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-trifluoromethylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7ETU84SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of N-(3-(Trifluoromethyl)phenyl)acetamide derivatives in medicinal chemistry?
A: Research suggests that N-(3-(Trifluoromethyl)phenyl)acetamide serves as a crucial building block for synthesizing various compounds with potential biological activities. For instance, it acts as a key intermediate in synthesizing potential Hepatitis C Virus (HCV) inhibitors. [] Furthermore, researchers have explored the synthesis and antimicrobial properties of compounds derived from N-(3-(Trifluoromethyl)phenyl)acetamide, specifically focusing on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides. []
Q2: Can you explain the role of N-(3-(Trifluoromethyl)phenyl)acetamide in developing Fluorochloridone?
A: N-(3-(Trifluoromethyl)phenyl)acetamide acts as a key intermediate in the multi-step synthesis of Fluorochloridone, a herbicide. The synthesis involves reacting N-(3-(Trifluoromethyl)phenyl)acetamide with 2,2-dichloroacetyl chloride to obtain 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl) phenyl]-acetamide. This intermediate then undergoes a cyclization reaction in the presence of a copper catalyst to yield Fluorochloridone. []
Q3: How does the structure of N-(3-(Trifluoromethyl)phenyl)acetamide-based compounds influence their activity against the HCV NS3/4A protease?
A: While specific details about the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the N-(3-(Trifluoromethyl)phenyl)acetamide scaffold can significantly impact the inhibitory activity against the HCV NS3/4A protease. Computational methods, including virtual screening and molecular docking, are employed to identify potential inhibitors and understand their interactions with the target protease. []
Q4: What computational chemistry approaches have been utilized to investigate N-(3-(Trifluoromethyl)phenyl)acetamide derivatives?
A: Researchers have employed various computational chemistry techniques to explore the potential of N-(3-(Trifluoromethyl)phenyl)acetamide derivatives as antiviral agents. Specifically, ligand-based and structure-based virtual screening methods were used to identify potential HCV inhibitors. Molecular docking simulations were also performed using tools like AutoDock Vina to assess the binding affinity and interactions of these compounds with the viral envelope protein E2. []
Q5: Are there any environmental concerns associated with Fluorochloridone, a compound synthesized using N-(3-(Trifluoromethyl)phenyl)acetamide?
A: While the provided abstracts do not delve into the environmental impact of Fluorochloridone, it is crucial to acknowledge that herbicides can have ecological consequences. Further research is necessary to evaluate the ecotoxicological effects, biodegradability, and potential risks associated with Fluorochloridone in various environmental compartments. This research should guide the development of sustainable practices for its production, use, and disposal. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)


